N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Catalog No.
S11410136
CAS No.
M.F
C22H22N2O5
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3...

Product Name

N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

IUPAC Name

N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxamide

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c1-28-18-8-3-13(11-19(18)29-2)9-10-24-21(26)16-7-4-14(12-17(16)22(24)27)20(25)23-15-5-6-15/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3,(H,23,25)

InChI Key

IAUHVZNRTWRAKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4CC4)OC

N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structural features. It contains a cyclopropyl group, a dimethoxyphenyl moiety, and an isoindole core, which contribute to its potential biological activity and applications in medicinal chemistry. The molecular formula of this compound is C22H22N2O4C_{22}H_{22}N_{2}O_{4}, and it has a molecular weight of approximately 394.4 g/mol .

The chemical reactivity of N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be explored through various reactions typical for compounds with similar functional groups. Potential reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The dioxo group may undergo reduction to form a diol or other reduced derivatives.
  • Substitution Reactions: The cyclopropyl moiety may participate in nucleophilic substitution reactions under appropriate conditions.

These reactions would require specific conditions such as temperature, pH, and the presence of catalysts to proceed effectively.

The synthesis of N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be approached through several methodologies:

  • Starting Materials: The synthesis may begin with commercially available precursors such as cyclopropyl amines and substituted phenethyl derivatives.
  • Reactions: Key steps could include:
    • Formation of the isoindole core through cyclization reactions.
    • Introduction of the dioxo functionality via oxidation reactions.
    • Final coupling reactions to attach the dimethoxyphenyl ethyl group.

Optimization of reaction conditions such as solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), temperature control, and catalyst selection (e.g., triethylamine) would be crucial for maximizing yield and purity.

N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development targeting specific diseases such as cancer or infections due to its anticipated biological activity.
  • Agricultural Chemistry: If proven to exhibit herbicidal or pesticidal properties, it could be used in agricultural formulations .

Further research into its biological activity and safety profile would be essential for advancing its applications.

Interaction studies are critical for understanding how N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: To assess how well the compound binds to specific receptors or enzymes.
  • Cellular Response Evaluations: To determine the compound's effects on cell viability and proliferation.

Such studies can provide insights into the mechanism of action and therapeutic potential of the compound.

Similar Compounds

N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-cyclopropyl-N'-phenylureaUrea linkage with phenyl groupKnown for herbicidal properties
5-fluoro-N-cyclopropylbenzamideFluorine substitution on benzamideExhibits distinct pharmacological profiles
1H-pyrrolo[3,4-b]quinolinone derivativesRelated isoindole frameworkInvestigated for neuroprotective effects

These compounds illustrate the diversity within this chemical space while highlighting the unique structural features of N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide that may confer specific biological activities .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

394.15287181 g/mol

Monoisotopic Mass

394.15287181 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types